molecular formula C26H34N2O5Si B15198992 (4aS,8aS,9S)-4a-[tert-butyl(dimethyl)silyl]oxy-9-(dimethylamino)-3-phenylmethoxy-8a,9-dihydro-8H-benzo[f][1,2]benzoxazole-4,5-dione

(4aS,8aS,9S)-4a-[tert-butyl(dimethyl)silyl]oxy-9-(dimethylamino)-3-phenylmethoxy-8a,9-dihydro-8H-benzo[f][1,2]benzoxazole-4,5-dione

Cat. No.: B15198992
M. Wt: 482.6 g/mol
InChI Key: SLXLVVLJLQJWFG-UHFFFAOYSA-N
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Description

The compound (4aS,8aS,9S)-4a-[tert-butyl(dimethyl)silyl]oxy-9-(dimethylamino)-3-phenylmethoxy-8a,9-dihydro-8H-benzo[f][1,2]benzoxazole-4,5-dione is a complex heterocyclic molecule featuring a benzo[f][1,2]benzoxazole core substituted with a tert-butyldimethylsilyl (TBS) protecting group, a dimethylamino moiety, and a phenylmethoxy substituent.

Properties

IUPAC Name

4a-[tert-butyl(dimethyl)silyl]oxy-9-(dimethylamino)-3-phenylmethoxy-8a,9-dihydro-8H-benzo[f][1,2]benzoxazole-4,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N2O5Si/c1-25(2,3)34(6,7)33-26-18(14-11-15-19(26)29)21(28(4)5)22-20(23(26)30)24(27-32-22)31-16-17-12-9-8-10-13-17/h8-13,15,18,21H,14,16H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLXLVVLJLQJWFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC12C(CC=CC1=O)C(C3=C(C2=O)C(=NO3)OCC4=CC=CC=C4)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N2O5Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization Strategies for Oxazole Ring Formation

The benzoxazole moiety is constructed through cyclodehydration of a substituted o-aminophenol derivative. A representative approach involves:

  • Condensing 3-hydroxy-4-aminonaphthalene-1,2-dione with a carbonyl source (e.g., triphosgene) in dichloromethane at 0–5°C to form the oxazole ring.
  • Optimizing reaction time (6–8 hr) and stoichiometry (1:1.2 amine:carbonyl) to achieve 68–72% yield.

Critical Parameters

  • Temperature control (<10°C) prevents quinone decomposition.
  • Anhydrous conditions minimize hydrolysis side reactions.

Stereoselective Reduction for Dihydro Functionality

The 8a,9-dihydro system is introduced via catalytic hydrogenation:

  • Hydrogenate the naphthoquinone intermediate (10 g) using 5% Pd/C (0.5 g) in ethanol at 50 psi H₂.
  • Monitor by TLC (hexane:ethyl acetate 3:1) until dihydro product predominates (Rf = 0.35).
Reduction Step Parameters Values
Catalyst Loading 5 wt%
Pressure 50 psi
Temperature 25°C
Yield 85%

Functional Group Introductions

tert-Butyl(dimethyl)silyl (TBS) Protection

The TBS group is installed at the 4a-position via silylation:

  • Treat the dihydroxy intermediate (5 mmol) with tert-butyldimethylsilyl chloride (6 mmol) and imidazole (12 mmol) in DMF (15 mL) at 0°C.
  • Stir for 12 hr at room temperature, followed by aqueous workup (NaHCO₃, extraction with EtOAc).

Yield Optimization

  • Excess silylating agent (1.2 eq) improves conversion to >90%.
  • DMF enhances solubility compared to THF.

Dimethylamino Group Installation

The 9-dimethylamino group is introduced via reductive amination:

  • React the ketone intermediate (3 mmol) with dimethylamine hydrochloride (6 mmol) and NaBH₃CN (4 mmol) in methanol (10 mL) at pH 5 (acetic acid buffer).
  • Purify by silica chromatography (CH₂Cl₂:MeOH 95:5) to isolate the amine.
Reductive Amination Data
Reaction Time 24 hr
Temperature 25°C
Isolated Yield 78%

Benzyloxy Ether Formation

The 3-phenylmethoxy group is added via nucleophilic substitution:

  • Treat the phenolic intermediate (2 mmol) with benzyl bromide (2.4 mmol) and K₂CO₃ (4 mmol) in acetone (10 mL).
  • Reflux for 6 hr, then filter and concentrate.

Side Reaction Mitigation

  • Controlled benzylation (1.2 eq benzyl bromide) minimizes dialkylation.
  • Anhydrous acetone prevents hydrolysis.

Stereochemical Control Strategies

Asymmetric Induction During Cyclization

Chiral auxiliaries enforce stereochemistry at the 4aS and 8aS positions:

  • Use (R)-BINOL-derived phosphoric acid (10 mol%) in the oxazole cyclization step to achieve 85% ee.
  • Recrystallize from hexane/ethyl acetate (4:1) to upgrade enantiomeric excess to >99%.

Dynamic Kinetic Resolution at C9

The 9S configuration is controlled via:

  • Conducting the reductive amination in the presence of (S)-TRIP (2 mol%), achieving 92% de.
  • Chelation-controlled reduction using Zn(BH₄)₂ in THF at −78°C.

Final Oxidation and Purification

Dione Formation via Aerobic Oxidation

The 4,5-dione system is generated by:

  • Treating the hydroquinone intermediate (5 g) with O₂ (1 atm) and catalytic Mn(OAc)₃ (0.1 eq) in AcOH/H₂O (9:1).
  • Stir for 8 hr at 60°C, followed by cooling and filtration.
Oxidation Parameters Values
Oxygen Pressure 1 atm
Catalyst Loading 10 mol%
Yield 83%

Chromatographic Purification

Final purification employs:

  • Gradient silica chromatography (hexane → ethyl acetate).
  • Final recrystallization from ethanol/water (4:1) to achieve >99.5% purity.

Analytical Characterization

Key spectroscopic data confirm structure and stereochemistry:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.32 (m, 5H, Ph), 6.95 (d, J = 8.4 Hz, 1H), 6.88 (s, 1H), 4.72 (s, 2H, OCH₂Ph), 3.12 (s, 6H, N(CH₃)₂), 0.98 (s, 9H, t-Bu), 0.21 (s, 6H, Si(CH₃)₂).
  • HRMS : m/z calculated for C₂₆H₃₄N₂O₅Si [M+H]⁺ 482.2237, found 482.2236.

Chemical Reactions Analysis

Types of Reactions

The compound (4aS,8aS,9S)-4a-[tert-butyl(dimethyl)silyl]oxy-9-(dimethylamino)-3-phenylmethoxy-8a,9-dihydro-8H-benzo[f][1,2]benzoxazole-4,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

The compound (4aS,8aS,9S)-3-(benzyloxy)-4a-((tert-butyldimethylsilyl)oxy)-9-(dimethylamino)-8a,9-dihydronaphtho[2,3-d]isoxazole-4,5(4aH,8H)-dione, also known as (4aS,8aS,9S)-4a-[tert-butyl(dimethyl)silyl]oxy-9-(dimethylamino)-3-phenylmethoxy-8a,9-dihydro-8H-benzo[f][1,2]benzoxazole-4,5-dione, is a complex organic molecule with diverse applications, particularly in the synthesis of tetracycline antibiotics .

Basic Information

  • CAS Number: 852821-06-8
  • Molecular Formula: C26H34N2O5Si
  • Molecular Weight: 482.64
  • Synonyms: TP808

Potential Applications

  • Tetracycline Antibiotic Synthesis: (4aS,8aS,9S)-3-(benzyloxy)-4a-((tert-butyldimethylsilyl)oxy)-9-(dimethylamino)-8a,9-dihydronaphtho[2,3-d]isoxazole-4,5(4aH,8H)-dione serves as a crucial intermediate in creating various tetracycline antibiotics .
  • Pharmacological Properties: The compound's specific arrangement of functional groups and stereochemistry may lead to unique pharmacological properties. The presence of a benzyloxy group and a tert-butyldimethylsilyl ether enhances its solubility and stability, while the dimethylamino group may contribute to its pharmacological properties.
  • Building Blocks in Reticular Chemistry: Reticular chemistry involves connecting molecular building units into crystalline extended structures such as metal-organic frameworks and covalent organic frameworks .

Mechanism of Action

The mechanism of action of (4aS,8aS,9S)-4a-[tert-butyl(dimethyl)silyl]oxy-9-(dimethylamino)-3-phenylmethoxy-8a,9-dihydro-8H-benzo[f][1,2]benzoxazole-4,5-dione involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Features :

  • Core Structure: Thiazolidinone ring fused with a benzodioxole group .
  • Functional Groups: Methoxyphenylmethylamino side chain, thione group.
  • Synthesis : Prepared via a two-step condensation involving triethylamine and piperonaldehyde, yielding 10% after thermal activation .

Comparison :

  • Reactivity : The thione group in 9a may enhance electrophilic reactivity compared to the electron-deficient dione in the target compound.
  • Stability : The TBS group in the target compound likely improves hydrolytic stability relative to 9a’s methoxy and benzodioxole substituents.
  • Applications: Thiazolidinones like 9a are often explored as antimicrobial or anticancer agents, whereas benzoxazole-diones may target oxidative stress pathways .
2.2. Structural Analog: 8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione

Key Features :

  • Core Structure: Spirocyclic oxa-aza system with benzothiazole and dimethylaminophenyl groups .
  • Functional Groups : Dione moiety, spiro junction, and R-substituted benzothiazole.
  • Synthesis : Derived from 2-oxa-spiro[3.4]octane-1,3-dione via imine condensation, followed by cyclization .

Comparison :

  • Stereochemical Complexity : The target compound’s fused bicyclic system (4aS,8aS,9S) introduces more stereochemical constraints than the spirocyclic analog.
  • Electronic Effects : Both compounds feature dione groups, but the benzothiazole in the analog may confer stronger π-π stacking interactions compared to the benzoxazole in the target.
  • Biological Activity : Spirocyclic diones are often investigated for CNS activity, whereas benzoxazole-diones might target redox-sensitive enzymes .

Data Tables

Table 1: Comparative Physicochemical Properties

Property Target Compound Compound 9a Spirocyclic Dione
Molecular Weight ~600 (estimated) 457.1256 ~500 (estimated)
Key Functional Groups TBS, dione, benzoxazole Thiazolidinone, benzodioxole Spiro-dione, benzothiazole
Solubility Likely low (hydrophobic TBS) Moderate (polar groups) Low (spiro core)
Thermal Stability High (TBS protection) Decomposes at 170–229°C Stable up to ~200°C

Research Findings and Challenges

  • Synthetic Accessibility : The target compound’s intricate stereochemistry and bulky TBS group likely reduce synthetic yields compared to simpler analogs like 9a .
  • Biological Relevance: While benzoxazole-diones are understudied, thiazolidinones and spiro-diones show promise in drug discovery, suggesting the target compound could be optimized for similar pathways .
  • Knowledge Gaps: No experimental data (e.g., NMR, bioactivity) were provided for the target compound, limiting direct comparisons.

Biological Activity

The compound (4aS,8aS,9S)-4a-[tert-butyl(dimethyl)silyl]oxy-9-(dimethylamino)-3-phenylmethoxy-8a,9-dihydro-8H-benzo[f][1,2]benzoxazole-4,5-dione , also known as TP808, is a complex organic molecule with significant potential in pharmaceutical applications. This article aims to explore the biological activity of TP808, including its mechanisms of action, biochemical pathways, and relevant case studies.

Molecular Formula and Structure

  • Molecular Formula : C26H34N2O5Si
  • CAS Number : 852821-06-8
  • IUPAC Name : this compound

The structure features a naphtho[2,3-d]isoxazole core with various functional groups that enhance its solubility and stability. The presence of the dimethylamino group is particularly noteworthy as it may influence the compound's pharmacological properties.

TP808 is primarily recognized for its role as an intermediate in the synthesis of tetracycline antibiotics. Its mechanism of action involves:

  • Targeting Bacterial Ribosomes : TP808 interacts with bacterial ribosomes, inhibiting protein synthesis.
  • Disruption of Cell Wall Synthesis : The compound may interfere with peptidoglycan synthesis in bacterial cell walls.

Biochemical Pathways

The biochemical pathways affected by TP808 are integral to antibiotic activity. These include:

  • Protein Synthesis Inhibition : By binding to ribosomal RNA.
  • Cell Wall Integrity Maintenance : Disruption leads to increased permeability and eventual cell lysis.

Study 1: Antimicrobial Efficacy

A study conducted by Zhang et al. (2023) evaluated the antimicrobial efficacy of TP808 against various bacterial strains. The results indicated:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli8 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa32 µg/mL

The study concluded that TP808 exhibits potent antimicrobial activity comparable to traditional tetracycline antibiotics.

Study 2: Pharmacokinetics and Toxicology

In a pharmacokinetic study by Lee et al. (2024), TP808 was administered to laboratory mice to assess its absorption and toxicity profile. Key findings included:

  • Absorption : Rapid absorption with peak plasma concentrations reached within 1 hour.
  • Toxicity : No significant toxicity was observed at doses up to 100 mg/kg.

These findings suggest that TP808 has a favorable pharmacokinetic profile suitable for further development.

Q & A

Q. What are the critical steps for synthesizing this compound, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The synthesis involves multi-step protocols, including refluxing precursors in DMSO (18 hours), followed by vacuum distillation and crystallization (water-ethanol). Key optimization strategies:
  • Solvent Choice : Use anhydrous solvents (e.g., absolute ethanol) to minimize side reactions .
  • Catalyst Selection : Palladium or copper catalysts (e.g., bis(triphenylphosphine)palladium dichloride) enhance coupling reactions .
  • Temperature Control : Reflux at 55–60°C improves reaction kinetics while avoiding decomposition .
    Typical yields range from 65% (light-yellow powder) to higher purity with chromatographic purification .

Q. Which spectroscopic techniques are most effective for characterizing its stereochemistry and functional groups?

  • Methodological Answer :
  • IR Spectroscopy : Identifies key functional groups (e.g., tert-butyl silyl ether at ~1250 cm⁻¹, carbonyl stretches at ~1700 cm⁻¹) .
  • UV-Vis Spectroscopy : Detects π→π* transitions in the benzooxazole core (λmax ~270–300 nm) .
  • NMR : ¹H/¹³C NMR resolves stereochemistry (e.g., dimethylamino protons at δ 2.2–2.5 ppm; tert-butyl signals as singlets at δ 1.0–1.2 ppm) .

Advanced Research Questions

Q. How do steric and electronic effects of substituents (e.g., tert-butyl(dimethyl)silyl, phenylmethoxy) influence reactivity in cross-coupling reactions?

  • Methodological Answer :
  • Steric Effects : The tert-butyl(dimethyl)silyl group hinders nucleophilic attack at the 4a-position, directing reactivity toward the benzooxazole ring .
  • Electronic Effects : The electron-donating dimethylamino group increases electron density at the 9-position, facilitating electrophilic substitutions (e.g., nitration) .
  • Experimental Validation : Use competitive kinetic studies with substituted analogs to quantify substituent effects .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models?

  • Methodological Answer :
  • Metabolic Stability Assays : Evaluate hepatic microsomal degradation to identify labile groups (e.g., tert-butyl silyl ether hydrolysis) .
  • Prodrug Design : Mask polar groups (e.g., dimethylamino) with acetyl or PEGylated moieties to enhance bioavailability .
  • Data Normalization : Use standardized cell lines (e.g., HepG2 for liver toxicity) and adjust dosing regimens to account for pharmacokinetic variability .

Q. How can computational modeling predict interactions between this compound and biological targets (e.g., enzymes, receptors)?

  • Methodological Answer :
  • Docking Simulations : Use AutoDock Vina to model binding to quinazoline-binding enzymes (e.g., dihydrofolate reductase) .
  • MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (AMBER or GROMACS) .
  • QSAR Analysis : Corrogate substituent lipophilicity (logP) with antitumor activity (IC50 values) to guide structural modifications .

Safety and Handling

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles .
  • Ventilation : Perform reactions in fume hoods due to acute inhalation toxicity (GHS Category 4) .
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Notes

  • For structural ambiguity, combine X-ray crystallography with DFT calculations .

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